Cas no 2092264-07-6 (4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine)

4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
- 4-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
- 4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
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- Inchi: 1S/C11H11BrFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
- InChI Key: PGWYUOYHIHKKLF-UHFFFAOYSA-N
- SMILES: BrCC1=CN(CCF)N=C1C1C=CN=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 211
- XLogP3: 1.7
- Topological Polar Surface Area: 30.7
4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B241441-500mg |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1h-pyrazol-3-yl)pyridine |
2092264-07-6 | 500mg |
$ 435.00 | 2022-06-07 | ||
Life Chemicals | F2198-2032-0.25g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-2032-5g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | B241441-1g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1h-pyrazol-3-yl)pyridine |
2092264-07-6 | 1g |
$ 660.00 | 2022-06-07 | ||
TRC | B241441-100mg |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1h-pyrazol-3-yl)pyridine |
2092264-07-6 | 100mg |
$ 115.00 | 2022-06-07 | ||
Life Chemicals | F2198-2032-0.5g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-2032-10g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2198-2032-2.5g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-2032-1g |
4-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine |
2092264-07-6 | 95%+ | 1g |
$466.0 | 2023-09-06 |
4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine Related Literature
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
Additional information on 4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine: A Comprehensive Overview
CAS No 2092264-07-6 corresponds to the compound 4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, a structurally complex heterocyclic compound with potential applications in various fields. This compound is characterized by its pyridine ring fused with a pyrazole moiety, which introduces unique electronic and steric properties. The presence of bromomethyl and fluoroethyl substituents further enhances its reactivity and functional diversity, making it a subject of interest in contemporary chemical research.
The synthesis of 4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine involves a multi-step process, often employing advanced coupling reactions and selective substitution strategies. Recent advancements in catalytic methods have enabled the efficient construction of such heterocycles, ensuring high yields and purity. The compound's stability under various reaction conditions has been extensively studied, revealing its resilience to oxidative degradation and thermal decomposition, which are critical factors for its practical applications.
In terms of chemical properties, this compound exhibits notable fluorescence characteristics under UV light, attributed to the conjugated π-system within the pyridine and pyrazole rings. This property has led to exploratory studies in the field of optoelectronics, where it shows promise as a candidate for organic light-emitting diodes (OLEDs). Additionally, its ability to act as a coordinating ligand in metal complexes has opened avenues for its use in catalysis and coordination chemistry.
The biological activity of CAS No 2092264-07-6 has been a focal point of recent research. Studies indicate that it possesses moderate inhibitory effects on certain kinase enzymes, suggesting potential therapeutic applications in oncology. Preclinical trials have demonstrated selective cytotoxicity against cancer cell lines, although further investigations are required to establish its efficacy and safety profile for clinical use.
From an environmental perspective, the biodegradability and ecotoxicological impact of this compound have been evaluated. Results suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in ecosystems. Regulatory frameworks are being developed to ensure responsible handling and disposal practices, aligning with global sustainability goals.
In conclusion, 4-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine represents a versatile compound with multifaceted applications across chemistry, materials science, and pharmacology. Its unique structural features and functional groups continue to inspire innovative research directions, underscoring its significance in modern chemical science.
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